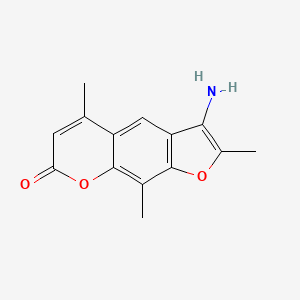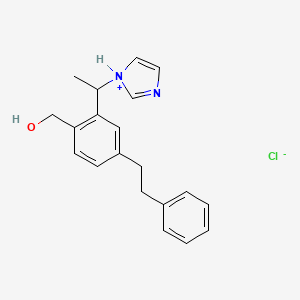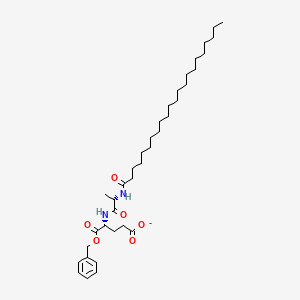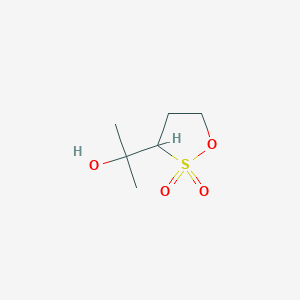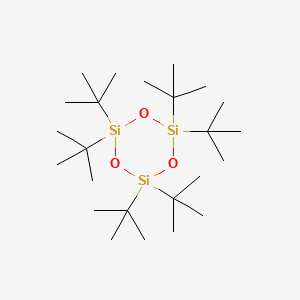
Hexa-t-butylcyclotrisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-t-butylcyclotrisiloxane is a chemical compound with the molecular formula C24H54O3Si3 . It is a member of the cyclotrisiloxane family, characterized by a cyclic structure containing silicon and oxygen atoms. This compound is notable for its bulky t-butyl groups attached to the silicon atoms, which influence its chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexa-t-butylcyclotrisiloxane can be synthesized through various methods. One common approach involves the reaction of t-butyl alcohol with silicon tetrachloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of intermediate siloxanes, which then cyclize to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures to ensure efficient cyclization .
Analyse Chemischer Reaktionen
Types of Reactions
Hexa-t-butylcyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Hexa-t-butylcyclotrisiloxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which hexa-t-butylcyclotrisiloxane exerts its effects involves interactions with various molecular targets. The bulky t-butyl groups influence the compound’s steric properties, affecting its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes and influence the compound’s behavior in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylcyclotrisiloxane: Another member of the cyclotrisiloxane family, but with methyl groups instead of t-butyl groups.
Hexaphenylcyclotrisiloxane: Contains phenyl groups, leading to different chemical properties and reactivity.
Uniqueness
Hexa-t-butylcyclotrisiloxane is unique due to its bulky t-butyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other cyclotrisiloxanes, which may have smaller or less bulky substituents .
Eigenschaften
CAS-Nummer |
78393-18-7 |
|---|---|
Molekularformel |
C24H54O3Si3 |
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
2,2,4,4,6,6-hexatert-butyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C24H54O3Si3/c1-19(2,3)28(20(4,5)6)25-29(21(7,8)9,22(10,11)12)27-30(26-28,23(13,14)15)24(16,17)18/h1-18H3 |
InChI-Schlüssel |
JJVBZRJJLKKWQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si]1(O[Si](O[Si](O1)(C(C)(C)C)C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


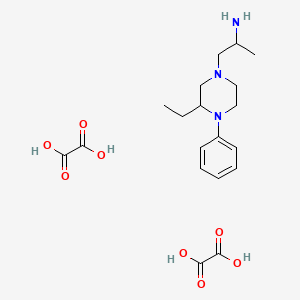

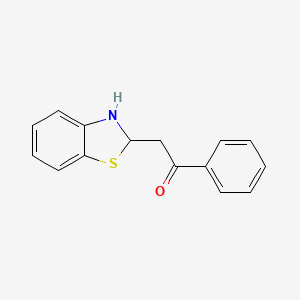
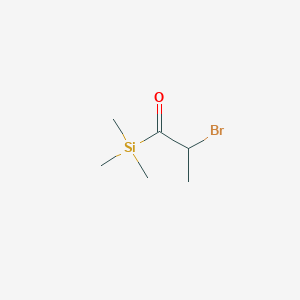
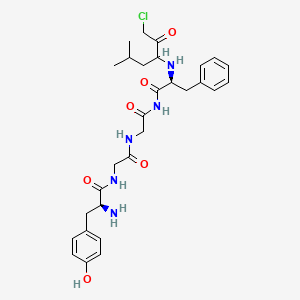

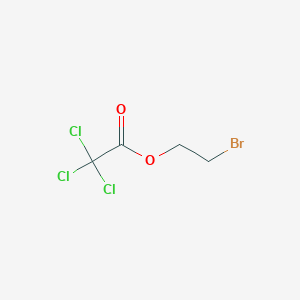
![3-[(Morpholin-4-yl)methylidene]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14432861.png)
![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)
